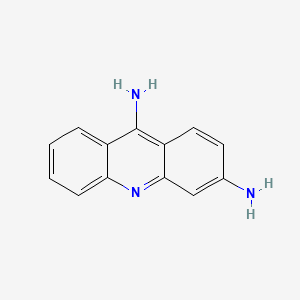
3,9-Diaminoacridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,9-Diaminoacridine is a useful research compound. Its molecular formula is C13H11N3 and its molecular weight is 209.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
3,9-DAA has shown promise in various cancer therapies. Its ability to intercalate DNA allows it to inhibit topoisomerase II, an enzyme crucial for DNA replication and transcription. This inhibition can lead to apoptosis in cancer cells.
Case Studies
- Pancreatic Cancer : A study demonstrated that 3,9-DAA derivatives exhibit antiproliferative activity against pancreatic cancer cells. The compound was shown to induce apoptosis through the activation of caspases and inhibition of cell proliferation pathways .
- Breast Cancer : In vivo studies indicated that 3,9-DAA could reduce tumor size in breast cancer models. The compound was administered at a dosage of 4 mg/kg/day, resulting in significant tumor suppression .
- Lung Cancer : Research involving A549 lung cancer cells showed that 3,9-DAA enhances the cytotoxic effects of cisplatin, suggesting it could be used in combination therapies to improve outcomes .
| Cancer Type | Model | Dosage/Method | Results |
|---|---|---|---|
| Pancreatic Cancer | In vitro | 2.5 μM | Reduced EMT and induced apoptosis |
| Breast Cancer | In vivo | 4 mg/kg/day | Significant tumor size reduction |
| Lung Cancer | In vitro & In vivo | Combination with cisplatin | Enhanced cytotoxicity compared to cisplatin alone |
Antimicrobial Activity
3,9-Diaminoacridine also displays broad-spectrum antimicrobial properties. It has been investigated for its efficacy against various pathogens, including bacteria and parasites.
Notable Findings
- Antibacterial Activity : Studies have confirmed that 3,9-DAA exhibits significant antibacterial effects against multidrug-resistant strains of bacteria. It operates through mechanisms that disrupt bacterial cell wall synthesis and function .
- Antimalarial Activity : Research indicates that derivatives of 3,9-DAA have shown effectiveness against malaria parasites. The compound's ability to interfere with the metabolic processes of these parasites makes it a candidate for further development .
Neurological Applications
The potential use of this compound in treating neurological disorders has also been explored. Its role as an acetylcholinesterase inhibitor suggests possible applications in conditions like Alzheimer's disease.
Research Insights
Eigenschaften
CAS-Nummer |
951-80-4 |
|---|---|
Molekularformel |
C13H11N3 |
Molekulargewicht |
209.25 g/mol |
IUPAC-Name |
acridine-3,9-diamine |
InChI |
InChI=1S/C13H11N3/c14-8-5-6-10-12(7-8)16-11-4-2-1-3-9(11)13(10)15/h1-7H,14H2,(H2,15,16) |
InChI-Schlüssel |
AMOPBNMABDFREG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C3C=CC(=CC3=N2)N)N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C3C=CC(=CC3=N2)N)N |
Key on ui other cas no. |
951-80-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















